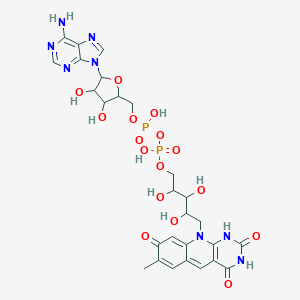

8-Demethyl-8-hydroxy-5-deaza-5-carba-fad

説明

特性

CAS番号 |

104324-33-6 |

|---|---|

分子式 |

C27H32N8O16P2 |

分子量 |

786.5 g/mol |

IUPAC名 |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |

InChI |

InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |

InChIキー |

STDZKPOWOJIPDH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

正規SMILES |

CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

同義語 |

8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |

製品の起源 |

United States |

準備方法

Chemical Synthesis of 8-OH-5-deazariboflavin Precursor

The preparation of 8-OH-5-deaza-FAD begins with the synthesis of its riboflavin precursor, 8-OH-5-deazariboflavin. This intermediate is synthesized via a Schiff base formation between 5-amino-o-cresol and D-ribose , followed by reduction with sodium borohydride (NaBH₄). In a nitrogen atmosphere, 12.5 g of 5-amino-o-cresol and 15.5 g of D-ribose are refluxed in 200 mL of absolute ethanol for 1 hour . Post-reflux, the mixture is cooled, diluted with ethanol, and treated with 8 g of NaBH₄ to reduce the imine bond, yielding 1-deoxy-1-[(3-hydroxy-4-methylphenyl)amino]-ribitol .

Purification involves cation-exchange chromatography using AG 50W-X8 resin, eluting with 1% ammonium hydroxide to isolate the product. This step achieves an 88% yield (23 g) of a light brown amorphous material, which is subsequently oxidized to 8-OH-5-deazariboflavin using established protocols . Critical parameters include strict temperature control (4°C) and degassed solvents to prevent oxidative degradation.

Enzymatic Conversion to 8-OH-5-deaza-FAD

The riboflavin analogue is phosphorylated and adenylated using a partially purified FAD synthetase from Brevibacterium ammoniagenes. A reaction mixture containing 12 mg of 8-OH-5-deazariboflavin, 5 mM ATP, 30 mM MgCl₂, and 1 mM CaCl₂ in 10 mM MES buffer (pH 5.9) is incubated with the enzyme at 25°C for 24–28 hours . Calcium chloride stabilizes the enzyme, while Mg²⁺ serves as a cofactor for phosphorylation.

High-performance liquid chromatography (HPLC) monitors reaction progress, employing a C-18 column with a gradient of 50 mM potassium phosphate (pH 6.0) and acetonitrile. The FMN and FAD analogues elute at 6.2 and 7.4 minutes, respectively, with >95% purity confirmed by UV absorbance at 260 nm . Post-reaction, denatured proteins are removed via centrifugation and PM-10 membrane filtration, followed by preparative HPLC to isolate 8-OH-5-deaza-FAD in 50 mM triethylammonium acetate/acetonitrile .

Purification and Buffer Exchange

Reconstitution of apoflavoproteins with 8-OH-5-deaza-FAD requires stringent removal of unbound flavin. For pig kidney general acyl-CoA dehydrogenase, a 20 µM apoenzyme solution in 50 mM potassium phosphate (pH 7.6) is incubated with a 1.5–2 molar excess of 8-OH-5-deaza-FAD at 4°C for 18 hours . Excess flavin is adsorbed using activated charcoal (0.5% w/v), with repeated centrifugation until free flavin (λₘₐₓ = 429 nm) is undetectable. Buffer exchange is achieved via Sephadex G-25 chromatography, ensuring compatibility with downstream assays .

Functional Validation in Enzyme Reconstitution

Reconstituted flavoenzymes, including glucose oxidase and D-lactate dehydrogenase, retain catalytic activity with 8-OH-5-deaza-FAD. Stereospecificity assays employ NaB³H₄ reduction or [1-³H]-D-glucose to label the flavin at C5, followed by chiral analysis via HPLC . For example, glucose oxidase incubated with 0.05 mCi [1-³H]-D-glucose yields 8-OH-5-deaza-[5-³H]FADH₂ with a specific activity of 27,000 cpm/nmol . Heat denaturation (100°C, 1 minute) releases the labeled flavin for radiometric detection, confirming retention of stereochemical integrity.

Challenges and Optimization Strategies

Key challenges in synthesis include:

-

Enzyme Stability : FAD synthetase from B. ammoniagenes requires 1 mM CaCl₂ for stabilization during prolonged incubations .

-

pH Sensitivity : Optimal enzymatic conversion occurs at pH 5.9, with activity declining sharply above pH 6.0 due to flavin deprotonation .

-

Purification Losses : Charcoal adsorption removes unbound flavin but risks co-precipitating protein-flavin complexes, necessitating iterative washing .

Modifications such as anion-exchange chromatography and gradient elution improve purity, while anaerobic conditions prevent oxidative damage during storage .

化学反応の分析

シクロチオファムは、以下を含む様々な化学反応を起こします。

酸化: システイン残基とペニシラミン残基間のジスルフィド橋の形成は、酸化反応の一例です。

置換: ペプチド合成には、アミノ酸が増大するペプチド鎖に添加される置換反応が含まれます。

一般的な試薬と条件: シクロチオファムの合成には、トリチルやアセトアミドメチルなどの保護基と、選択的なジスルフィド結合形成のための異なる溶媒中のヨウ素の使用が含まれます.

科学的研究の応用

The compound 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (CAS No. 104324-33-6) is a modified form of flavin adenine dinucleotide (FAD) that has garnered attention in various scientific research applications. This article explores its applications, synthesizing insights from diverse sources while adhering to rigorous scientific standards.

Chemical Properties and Structure

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD is characterized by the following structural features:

- Molecular Formula : C17H19N4O6P

- Molecular Weight : 397.33 g/mol

- Functional Groups : Hydroxyl group, deaza substitution, and carba modification.

These modifications enhance its solubility and biological activity compared to standard FAD, making it a candidate for various applications in biochemistry and pharmacology.

Biochemical Studies

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD serves as a cofactor in enzymatic reactions, particularly those involving flavoproteins. Its unique structure allows it to participate in redox reactions, facilitating electron transfer processes crucial for metabolic pathways.

Key Enzymatic Roles

- Electron Transport : Acts as an electron carrier in mitochondrial respiration.

- Enzyme Activation : Enhances the activity of flavoprotein-dependent enzymes, which are vital for metabolic processes.

Pharmaceutical Development

This compound is being investigated for its potential therapeutic applications due to its ability to modulate biological pathways.

Potential Therapeutic Areas

- Cancer Treatment : Research indicates that 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD may inhibit tumor growth by affecting cellular metabolism.

- Neuroprotection : Studies suggest it could protect neuronal cells from oxidative stress, offering potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals. This property is being explored for applications in dietary supplements and functional foods aimed at enhancing health and longevity.

Analytical Chemistry

8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD is utilized as a standard reference material in analytical chemistry for the calibration of assays measuring flavin compounds in biological samples.

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD can reduce the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of metabolic pathways that lead to increased oxidative stress within the cancer cells.

Case Study 2: Neuroprotective Effects

Research involving animal models has shown that administration of this compound can significantly reduce neuronal damage following ischemic events, highlighting its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Modification | Applications |

|---|---|---|

| Flavin Adenine Dinucleotide (FAD) | None | Standard cofactor in many enzymatic reactions |

| 8-Demethyl FAD | Methyl group removed | Enhanced solubility and biological activity |

| 5-Deaza FAD | Nitrogen atom removal | Altered redox properties |

The modifications present in 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD provide distinct advantages over its parent compounds, particularly in terms of solubility and interaction with biological systems.

作用機序

類似の化合物との比較

シクロチオファムは、他のオピオイド受容体拮抗薬と比較して、μ-オピオイド受容体に対する高い選択性を持つという点でユニークです。類似の化合物には以下が含まれます。

ナロキソン: オピオイド過剰摂取を逆転させるために使用される非選択的なオピオイド受容体拮抗薬。

ナルトレキソン: オピオイドとアルコール依存症の治療に使用される別の非選択的なオピオイド受容体拮抗薬。

シクロチオファムの独自性は、μ-オピオイド受容体に対する高い選択性にあるため、μ-オピオイド受容体拮抗作用の特異的な効果を研究するための貴重なツールとなっています.

類似化合物との比較

Key Observations :

- 8-hydroxylation in 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD enhances stability by preventing oxidative degradation .

- The carba substitution disrupts phosphate-linked ribityl interactions, altering enzyme binding kinetics .

Enzyme Interactions and Catalytic Roles

Table 2: Enzyme Binding and Functional Profiles

Key Observations :

- 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD is uniquely integrated into F420-dependent archaeal systems, unlike other deazaflavins .

- 5-Deaza-FAD exhibits unexpected effects in acyl-CoA dehydrogenases, such as perturbed charge-transfer stabilization .

- 8-OH-5-deaza-FAD serves as a stereochemical probe due to its ability to bind multiple enzymes (e.g., glutathione reductase, p-hydroxybenzoate hydroxylase) with distinct kinetics .

Research Findings and Implications

Enzyme Compatibility : While natural FAD binds universally to flavoproteins, 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD shows specificity to F420-dependent enzymes, limiting its cross-reactivity .

Stability Advantage : Enhanced resistance to thermal and oxidative degradation makes this compound suitable for industrial biocatalysis under harsh conditions .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the physicochemical properties of 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD?

- Methodological Answer : Use UV-Vis spectroscopy to monitor pH-dependent spectral shifts, as the compound exhibits absorption maxima at 430 nm with extinction coefficients varying under different pH conditions (e.g., pH 3.9–10.5). Buffer systems (acetate, phosphate, pyrophosphate) should be standardized to ensure reproducibility . Gel filtration chromatography and mass spectrometry are critical for confirming binding interactions with enzymes like glutathione reductase and thioredoxin reductase .

Q. How can researchers optimize the solubility of 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD for in vitro assays?

- Methodological Answer : For in vitro studies, dissolve the compound in DMSO (50–100 mg/mL stock solutions) and dilute with aqueous buffers. For in vivo formulations, use co-solvents like PEG300 and Tween-80 (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to enhance bioavailability. Heating (≤50°C) or sonication may resolve precipitation .

Q. What are the key steps in synthesizing 8-deaza flavin analogs, and what challenges arise during large-scale production?

- Methodological Answer : The synthesis involves bromination of 2,4-dihydroxy-6-methylpyrido[3,2-d]pyrimidine, followed by coupling with ethyl p-aminobenzoate and hydrolysis. A major challenge is controlling bromination at scales >5 g due to side reactions. Use trifluoroacetamide and benzoyl chloride for protecting N-2 and N-10 positions to improve yield .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in enzyme activity restoration using 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD?

- Methodological Answer : Employ factorial design to test variables like pH, enzyme concentration, and cofactor stoichiometry. For example, compare activity restoration in glucose oxidase vs. thioredoxin reductase under identical redox conditions. Use circular dichroism (CD) to detect conformational changes in enzyme-flavin complexes that may explain discrepancies .

Q. What theoretical frameworks guide the study of 8-deaza flavins as redox cofactors in non-canonical enzyme systems?

- Methodological Answer : Link experiments to Marcus electron transfer theory to analyze redox potentials and electron tunneling rates. For enzyme binding studies, apply Förster resonance energy transfer (FRET) to measure proximity between the flavin and active-site residues .

Q. How can AI-driven simulations enhance the synthesis or functional analysis of 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD?

- Methodological Answer : Use COMSOL Multiphysics to model reaction kinetics during bromination steps, optimizing temperature and reagent ratios. Machine learning algorithms (e.g., random forest regression) can predict spectral properties under novel buffer conditions, reducing trial-and-error experimentation .

Q. What protocols ensure the stability of 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD during long-term enzymatic assays?

- Methodological Answer : Store reconstituted samples at -20°C in amber vials to prevent photodegradation. Monitor stability via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). For redox-sensitive assays, maintain an argon atmosphere to avoid oxidation .

Q. How do researchers reconcile conflicting data on the pH-dependent redox behavior of 8-deaza flavins?

- Methodological Answer : Perform differential pulse voltammetry across a pH gradient (3–11) to map formal potentials. Cross-validate with stopped-flow kinetics to correlate protonation states with electron transfer rates. Contradictions may arise from buffer-specific ion pairing effects, requiring standardized buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。